Dermaseptin

説明

Dermaseptins are a family of antimicrobial peptides isolated from the skin secretions of Hylid frogs, particularly from the Agalychnis and Phyllomedusa families . These peptides are known for their broad-spectrum antimicrobial activity against bacteria, parasites, protozoa, and viruses . Dermaseptins are characterized by their α-helical structure and polycationic nature, which contribute to their ability to interact with microbial membranes .

作用機序

Target of Action

Dermaseptin, also known as this compound S, is a group of α-helical shaped polycationic peptides isolated from Hylid frogs . It exhibits antimicrobial effects against bacteria, parasites, protozoa, and viruses in vitro . In addition to its antimicrobial properties, this compound shows activity against several human cancer types , making it a potential anticancer peptide as well .

Mode of Action

This compound’s mode of action is primarily through direct interactions with the lipid membrane surrounding the target cells, causing its permeabilization and cell lysis . It accumulates rapidly at the cytoplasmic membranes and enters the cytoplasm and the nucleus . In sensitive human tumor cells, this compound is found packed in vesicles at the cell membrane .

Biochemical Pathways

This compound’s anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway plays a crucial role in programmed cell death, and its modulation can significantly impact the growth and survival of cancer cells .

Pharmacokinetics

It’s known that this compound is part of the skin secretions of several hylid frogs . More research is needed to fully understand this compound’s ADME properties and their impact on bioavailability.

Result of Action

This compound exhibits a broad-spectrum of anticancer activities against several cancer cell lines . It has been shown to inhibit the growth of prostatic adenocarcinomas and some pancreatic cancer cell lines . Furthermore, it has been observed to cause significant morphological changes on the surface of treated bacteria .

Action Environment

It’s worth noting that this compound is derived from the skin secretions of hylid frogs, suggesting that it may be adapted to function effectively in diverse and challenging environments .

生化学分析

Biochemical Properties

Dermaseptin interacts with various biomolecules due to its polycationic nature . The sequence of this compound varies greatly, but due to the presence of lysine residues, all are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane .

Cellular Effects

This compound has been found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . It also shows activity against several human cancer types . For example, this compound B2 shows a dose-dependent growth inhibition of prostatic adenocarcinomas .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Both this compound and its synthetic analogue named peptide 14V5K employ a membrane-targeting mechanism to kill Escherichia coli . The most important results show that their oncolytic mechanisms include induction of necrosis via cell membrane lysis, initiation of apoptosis via mitochondrial membrane rupture, and non-membranolytic modes of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects and toxic or adverse effects at high doses are yet to be conducted .

Metabolic Pathways

This compound B2’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway significantly promotes cell proliferation, inhibits autophagy, and enhances cellular metabolism in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Dermaseptins can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of dermaseptins involves recombinant DNA technology. The genes encoding dermaseptins are cloned into suitable expression vectors and introduced into host cells, such as Escherichia coli or yeast. The expressed peptides are then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) .

化学反応の分析

Types of Reactions: Dermaseptins primarily undergo interactions with microbial membranes, leading to membrane disruption. They do not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, their activity is based on their ability to form pores in microbial membranes, leading to cell lysis .

Common Reagents and Conditions: The primary reagents involved in the synthesis of dermaseptins are amino acids, coupling agents like DIC and HOBt, and deprotection agents like TFA. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .

Major Products: The major products of dermaseptin interactions are disrupted microbial cells. The peptides form pores in the microbial membranes, leading to leakage of cellular contents and eventual cell death .

科学的研究の応用

Dermaseptins have a wide range of scientific research applications:

類似化合物との比較

Dermaseptins are unique due to their broad-spectrum antimicrobial activity and low cytotoxicity to mammalian cells. Similar compounds include:

Magainins: Antimicrobial peptides from the skin of the African clawed frog, Xenopus laevis.

Defensins: A family of antimicrobial peptides found in plants, insects, and mammals.

Dermaseptins are distinguished by their higher potency and broader spectrum of activity compared to these similar compounds .

生物活性

Dermaseptins are a class of antimicrobial peptides (AMPs) primarily derived from the skin secretions of Phyllomedusa frogs. These peptides exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. This article explores the biological activity of dermaseptins, focusing on their antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of Dermaseptins

Dermaseptins are characterized by their α-helical structure and cationic nature , which contribute to their ability to interact with microbial membranes. They are known for their efficacy against various pathogens, including bacteria, fungi, parasites, and viruses. The primary dermaseptins studied include dermaseptin S1, S4, S9, and B2, each exhibiting unique properties and activities.

Dermaseptins exert their antimicrobial effects primarily through membrane disruption. They bind to the anionic phospholipids present in microbial membranes, leading to increased permeability and ultimately cell lysis. The binding affinity varies among different dermaseptins, influencing their effectiveness against specific pathogens.

Efficacy Against Bacterial Strains

Numerous studies have documented the antimicrobial efficacy of dermaseptins against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various dermaseptins are summarized in Table 1.

| This compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound S4 | Staphylococcus aureus | 12.5 |

| This compound B2 | Escherichia coli | 6.25 |

| This compound K4 | Pseudomonas aeruginosa | 3.125 |

| This compound S9 | Acinetobacter baumannii | 1.8 |

Case Studies

-

Antimicrobial Activity Against Drug-Resistant Strains :

A study evaluated the activity of this compound-SS1 against drug-resistant E. coli. Results indicated significant antimicrobial activity, with a therapeutic index favoring its use over conventional antibiotics . -

In Vitro Studies on Viral Infections :

Research on analogs of this compound B2 demonstrated their potential as antiviral agents against the Zika virus. The peptides inhibited viral entry into host cells without exhibiting cytotoxicity at effective concentrations . -

Antitumor Effects :

This compound B2 has shown antiproliferative effects on various tumor cell lines, suggesting a dual role in antimicrobial and antitumor activity .

Toxicity and Selectivity

While dermaseptins are potent antimicrobials, their cytotoxicity towards human cells is a critical consideration for therapeutic use. Studies report that certain derivatives exhibit lower cytotoxicity compared to conventional antibiotics while maintaining antimicrobial efficacy . For example, the derivative K4S4(1-16) displayed a CC50 (cytotoxic concentration for 50% of cells) greater than 61.25 μg/mL, indicating a favorable safety profile .

Future Directions

The potential applications of dermaseptins in medicine are vast but require further research to elucidate their mechanisms fully and optimize their structures for enhanced efficacy and safety. Future studies should focus on:

- In Vivo Efficacy : Evaluating the effectiveness of dermaseptins in animal models to confirm their therapeutic potential.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Investigating how modifications to peptide sequences can improve selectivity and reduce toxicity.

特性

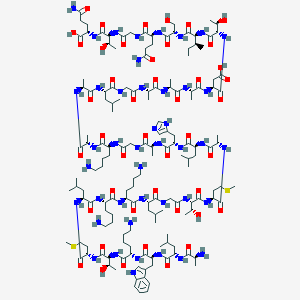

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHLIDBAPTWLGU-CTKMSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H257N43O44S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3455.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136212-91-4 | |

| Record name | Dermaseptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。